3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol 3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17695113
InChI: InChI=1S/C9H19NO/c1-3-9(11,4-2)8(7-10)5-6-8/h11H,3-7,10H2,1-2H3
SMILES:
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol

CAS No.:

Cat. No.: VC17695113

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol -

Specification

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name 3-[1-(aminomethyl)cyclopropyl]pentan-3-ol
Standard InChI InChI=1S/C9H19NO/c1-3-9(11,4-2)8(7-10)5-6-8/h11H,3-7,10H2,1-2H3
Standard InChI Key ZDBGBALGTMSLNF-UHFFFAOYSA-N
Canonical SMILES CCC(CC)(C1(CC1)CN)O

Introduction

Structural and Physicochemical Characterization

Molecular Identity

3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol (CAS: 1707371-10-5) has the molecular formula C₉H₁₉NO and a molecular weight of 157.26 g/mol . The structure features a cyclopropane ring substituted with an aminomethyl group at the 1-position, fused to a pentan-3-ol backbone. This arrangement introduces significant steric strain due to the cyclopropane’s 60° bond angles, which may influence reactivity and stability.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₉NO
Molecular Weight157.26 g/mol
Boiling PointNot reported
DensityNot reported
LogP (Partition Coeff.)Estimated -0.89* (analog)

*Estimated from structural analogs such as 3-(aminomethyl)bicyclo[1.1.1]pentan-1-methanol, which exhibits a LogP of -0.89 .

Synthetic Methodologies

Catalytic Hydrogenation

The use of palladium on carbon (Pd/C) or Raney nickel under hydrogen pressures of 0.1–2 MPa and temperatures of 20–50°C is critical for reducing intermediate imines or nitriles to amines . For instance, hydrogenation of a ketone precursor to the tertiary alcohol moiety would require similar conditions.

Reactivity and Stability Considerations

Strain-Induced Reactivity

The cyclopropane ring’s inherent strain may predispose the compound to ring-opening reactions. For example, acid-catalyzed hydrolysis could yield linear alkanes with adjacent functional groups. Additionally, the tertiary alcohol is prone to dehydration under acidic conditions, forming alkenes.

Acid/Base Sensitivity

The aminomethyl group (pKa ~9–10) confers pH-dependent solubility. Protonation under acidic conditions enhances water solubility, while deprotonation in basic media may facilitate organic-phase extraction.

Challenges in Characterization

Analytical Gaps

Current literature lacks experimental data on:

  • Thermal Stability: Melting/boiling points, decomposition temperatures.

  • Spectroscopic Profiles: NMR, IR, or mass spectral data.

  • Solubility: Partition coefficients in aqueous/organic systems.

Computational Predictions

In silico models (e.g., DFT calculations) could predict:

  • LogP: Refining the estimated -0.89 value .

  • pKa: Acidity/basicity of functional groups.

  • Reaction Pathways: Feasibility of ring-opening or dehydration.

Future Directions

Synthetic Optimization

  • Catalyst Screening: Testing Ru or Pd complexes for asymmetric synthesis .

  • Green Chemistry: Solvent-free or aqueous-phase reactions to improve sustainability.

Biological Screening

  • In Vitro Assays: Testing against kinase or protease targets.

  • ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies.

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